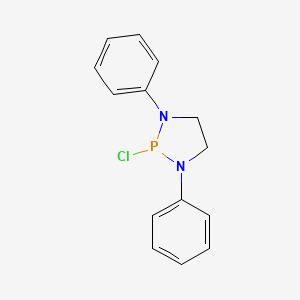

2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine is a chemical compound with the molecular formula C14H14ClN2P It is a member of the diazaphospholidine family, characterized by a phosphorus atom bonded to two nitrogen atoms and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine can be synthesized from 1,2-dianilinoethane. The synthesis involves the reaction of 1,2-dianilinoethane with phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted diazaphospholidines.

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Scientific Research Applications

2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with unique properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-1,3-diphenyl-1,3,2-diazaphospholidine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can coordinate with various substrates, facilitating different chemical transformations. The molecular targets and pathways involved include interactions with transition metals and other electrophilic or nucleophilic species .

Comparison with Similar Compounds

Similar Compounds

1,3,2-Diazaphospholidine: A similar compound without the chlorine substituent.

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine: A derivative with bulkier substituents on the phenyl rings.

Uniqueness

2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other diazaphospholidines. Its ability to undergo various chemical transformations and form stable complexes with metals makes it valuable in both academic and industrial research.

Biological Activity

2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the available literature on its synthesis, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C14H14ClN2P and a molecular weight of approximately 348.81 g/mol. Its structure features a five-membered ring containing both phosphorus and nitrogen atoms, which is characteristic of diazaphospholidines. The presence of a chlorine atom enhances its reactivity, particularly in nucleophilic substitution reactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of an appropriate chlorinated precursor with diphenylamine in the presence of a phosphorus source. The reaction conditions, such as temperature and solvent choice, are crucial for obtaining high yields of the desired product.

Antimicrobial Properties

Research into the biological activity of this compound suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains and fungi. The nitrogen-containing heterocycles are known for their significant biological activities, which may extend to this compound as well.

Binding Affinities

Investigations into binding affinities with proteins or enzymes are essential for understanding the therapeutic roles of this compound. Studies focusing on its interactions with biological targets can provide insights into its stability and reactivity under physiological conditions .

Case Studies

While direct case studies on this compound are scarce, related compounds have been examined extensively:

- Study on Antibacterial Activity : A study demonstrated that phospholidine derivatives exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell membranes.

- Anticancer Screening : A series of diazaphospholidine derivatives were screened for cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that modifications to the diazaphospholidine structure could enhance anticancer efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C14H14ClN2P | Simple structure; potential for diverse biological activity |

| 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine | C20H26ClN2P | Larger isopropyl groups; altered solubility and reactivity |

| 2-Chloro-1,3-dimethyl-1,3,2-diazaphospholidine | C10H12ClN2P | Smaller size; simpler nitrogen-phosphorus framework |

Properties

CAS No. |

82017-87-6 |

|---|---|

Molecular Formula |

C14H14ClN2P |

Molecular Weight |

276.70 g/mol |

IUPAC Name |

2-chloro-1,3-diphenyl-1,3,2-diazaphospholidine |

InChI |

InChI=1S/C14H14ClN2P/c15-18-16(13-7-3-1-4-8-13)11-12-17(18)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

WVORDZYRRVPIKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(P(N1C2=CC=CC=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.